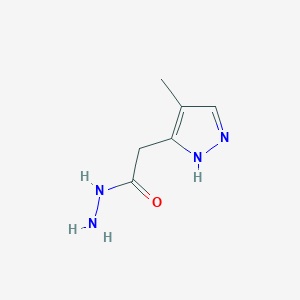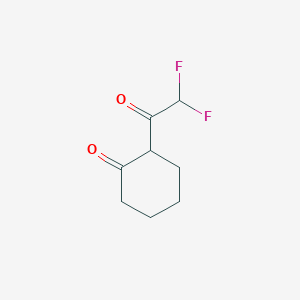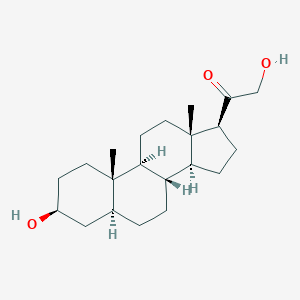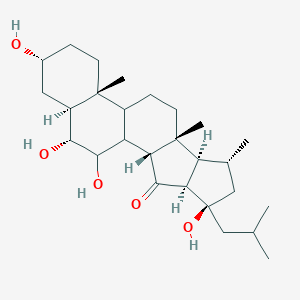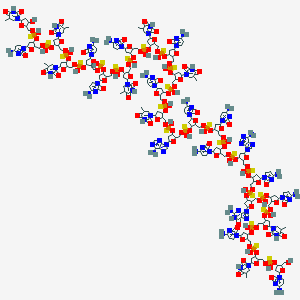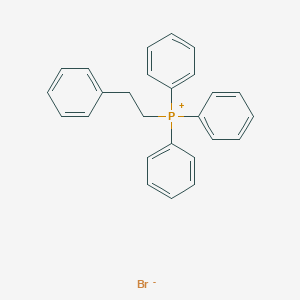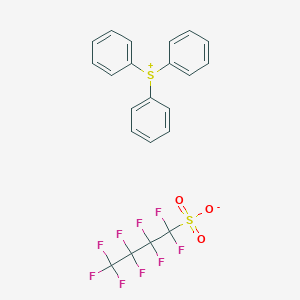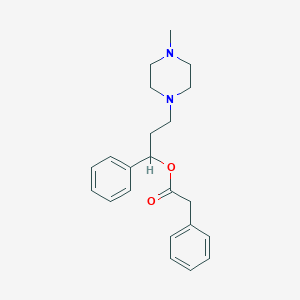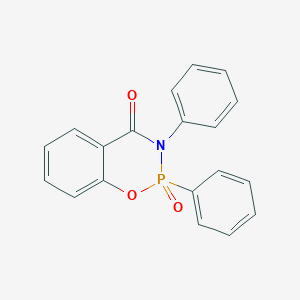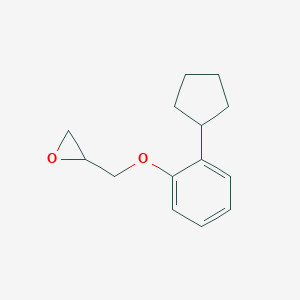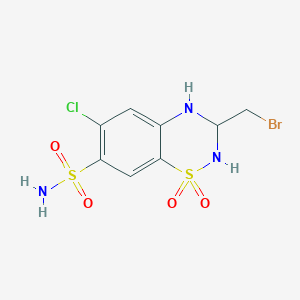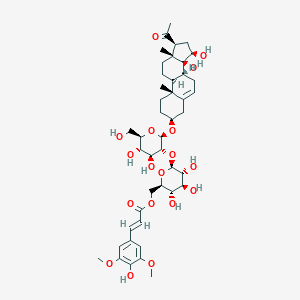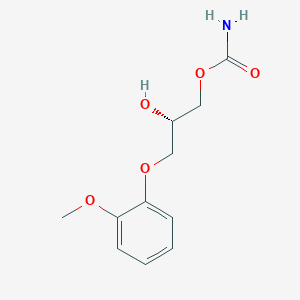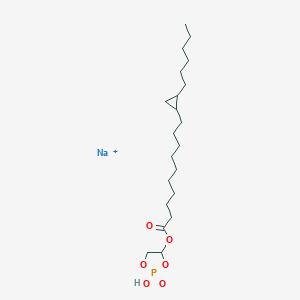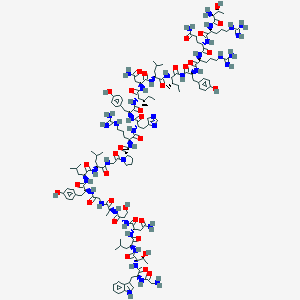
galanin-NPY chimeric peptide M88
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The galanin-NPY chimeric peptide M88 is a compound that combines elements of galanin and neuropeptide Y (NPY). It is known as galanin(1-12)-Ala-NPY(25-36) and has been shown to evoke a concentration-dependent suppression of electrically stimulated twitches .
Synthesis Analysis
The N-terminal portion (1-12) of galanin seems to permit a steric conformation of the attached NPY (25-36) part of the chimeric galanin-NPY peptides, which results in a facilitated Y2 but not Y1 receptor recognition and activation .Molecular Structure Analysis
The structure of M88 has been calculated using programs like CALIBA, HABAS, and DIANA, and refined by restrained energy minimisation and restrained molecular dynamics .Chemical Reactions Analysis
M88, like galanin, contracted the rat isolated jejunum. It induced a slight contraction at very high concentrations only .Physical And Chemical Properties Analysis
The molecular formula of M88 is C136H209N41O34, and its molecular weight is 2962.4 g/mol .科学的研究の応用
Neuropeptide Coexistence and CNS Functions
Studies highlight the coexistence of neuropeptides galanin and neuropeptide Y (NPY) in discrete neuronal systems, suggesting their involvement in regulating certain central nervous system (CNS) functions. These peptides, coexisting with classic neurotransmitters, may influence pain sensitivity modulation, promote trophic effects such as enhanced regeneration, and play a role in feeding circuitry within the hypothalamic arcuate nucleus. Their expression changes in the hippocampus early after prion inoculation indicate an impact on regions important for learning and memory, suggesting their potential in therapeutic strategies for CNS disorders, including depression (Hökfelt et al., 1999).
Role in Pain Processing and Trophic Actions
Galanin expression in dorsal root ganglion (DRG) neurons increases following nerve injury, indicating its involvement in pain processing and potential trophic actions, such as promoting neurite outgrowth. Both galanin and NPY, upregulated after nerve injury, may have pro- and antinociceptive effects, which could relate to different receptor activations. This suggests the possibility of cross-talk between these neuropeptides influencing pain processing, hinting at novel pain treatment strategies (Landry et al., 2005).
Modulation of Feeding Behavior and Energy Metabolism
Galanin-like peptide (GALP) is recognized for its role in regulating feeding, energy metabolism, and reproductive behavior. Neurons containing GALP, which express leptin receptors, are implicated in controlling food intake and body weight, suggesting GALP's potential in anti-obesity strategies. The observation of decreased respiratory quotient after GALP administration highlights a novel physiological action by accelerating lipid metabolism (Takenoya et al., 2019).
Therapeutic Potential in Gastrointestinal Disorders
The distribution of GAL in the gastrointestinal (GI) tract and its involvement in regulating motility and secretion suggest its potential therapeutic use in treating gastroenteritis and other digestive disorders. Fluctuations in GAL levels during the development of digestive disorders indicate its role in organ renewal and involvement in inflammatory processes, presenting a promising area for future research in gastrointestinal health (Brzozowska & Całka, 2021).
Cardioprotective Properties and Mechanisms
Research on the cardioprotective properties of galanin and its N-terminal fragments suggests their potential in treating cardiovascular diseases. These peptides exhibit a spectrum of actions on the damaged myocardium, including reduction of necrotic death of cardiomyocytes and improvement in the metabolic state of the myocardium, indicating a promising direction for the development of new cardioprotective drugs (Pisarenko et al., 2021).
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIJQPYBXKZCM-KXLZKDCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H209N41O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2962.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide | |
CAS RN |
147138-51-0 |
Source


|
| Record name | galanin-NPY chimeric peptide M88 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

